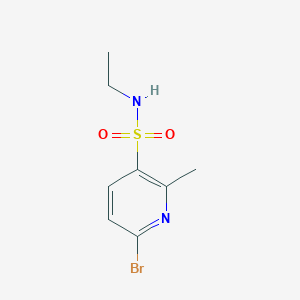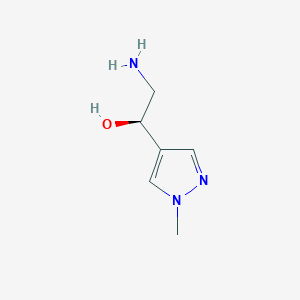![molecular formula C9H17N3O B13318057 3-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]butan-2-ol](/img/structure/B13318057.png)
3-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]butan-2-ol is an organic compound that belongs to the class of alcohols and triazoles. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a butane chain, which is further substituted with a 1,2,4-triazole ring. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]butan-2-ol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Alkylation: The triazole ring is then alkylated using an alkyl halide, such as isopropyl bromide, under basic conditions to introduce the propan-2-yl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
3-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), electrophiles (alkyl halides)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alkanes, alcohols
Substitution: Halogenated triazoles, alkylated triazoles
科学的研究の応用
3-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]butan-2-ol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, leading to inhibition or activation of specific enzymes or receptors. This compound may also interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways.
類似化合物との比較
Similar Compounds
Fluconazole: A well-known antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal agent with a triazole ring, used to treat severe fungal infections.
Itraconazole: A triazole antifungal agent used to treat various fungal infections.
Uniqueness
3-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]butan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yl group and the hydroxyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C9H17N3O |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
3-(2-propan-2-yl-1,2,4-triazol-3-yl)butan-2-ol |
InChI |
InChI=1S/C9H17N3O/c1-6(2)12-9(10-5-11-12)7(3)8(4)13/h5-8,13H,1-4H3 |
InChIキー |
LPSRJSJADCZOAU-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=NC=N1)C(C)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


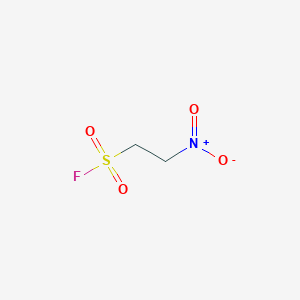
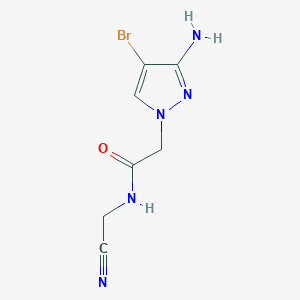
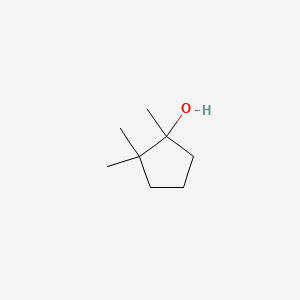
![7-Cyclopropyl-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13317986.png)



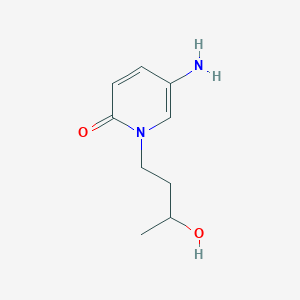
![2-Methyl-2-{[(5-methylfuran-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B13318020.png)
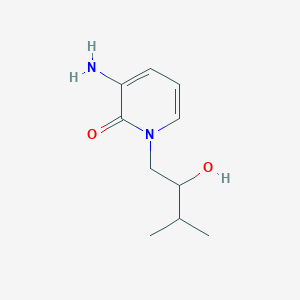
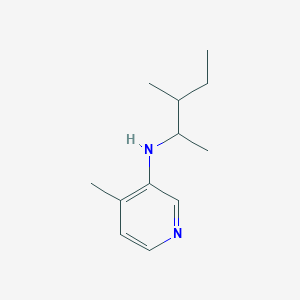
amine](/img/structure/B13318041.png)
